Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

CAS No.: 778531-36-5

Cat. No.: VC4743375

Molecular Formula: C11H11NO4

Molecular Weight: 221.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 778531-36-5 |

|---|---|

| Molecular Formula | C11H11NO4 |

| Molecular Weight | 221.212 |

| IUPAC Name | ethyl (Z)-4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate |

| Standard InChI | InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3/b9-6- |

| Standard InChI Key | IPBQRMIJMLDWBX-POHAHGRESA-N |

| SMILES | CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O |

Introduction

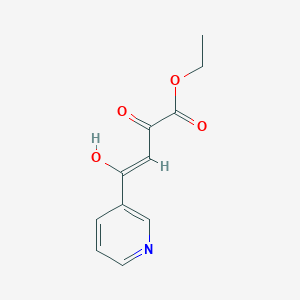

Chemical Identity and Structural Features

Molecular Identity

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is systematically identified by the CAS registry number 778531-36-5 and the IUPAC name ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate . Its molecular structure integrates a pyridine ring at the C4 position of a but-2-enoate backbone, with hydroxyl and oxo groups at the C2 and C4 positions, respectively. The Z-configuration of the double bond between C2 and C3 is critical to its stereochemical identity .

Structural Characteristics

The compound’s planar pyridine ring and conjugated enone system facilitate electronic delocalization, which influences its reactivity and interaction with biological targets. The hydroxyl group at C2 participates in intramolecular hydrogen bonding with the ketone oxygen at C4, stabilizing the Z-isomer . This structural motif is shared with analogues such as ethyl 4-oxo-4-phenylbut-2-enoate (PubChem CID 569885) and ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate (PubChem CID 3863165) , though the pyridine substituent distinguishes its electronic and steric properties.

Synthesis and Manufacturing Considerations

Key challenges in synthesizing Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate include maintaining stereochemical purity and minimizing keto-enol tautomerism. The Z-configuration is stabilized by polar aprotic solvents such as dimethylformamide (DMF), while acidic conditions promote undesired tautomerization .

Biological and Pharmacological Profile

While direct studies on the biological activity of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate are sparse, structural analogues demonstrate notable pharmacological properties. For instance, ethyl 4-oxo-4-phenylbut-2-enoate exhibits weak inhibitory activity against cyclooxygenase-2 (COX-2), a target in inflammatory diseases . The pyridine moiety in Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate may enhance binding to metalloenzymes, as pyridine derivatives are known to coordinate transition metals in active sites . Further research is required to elucidate its potential as an antimicrobial or anticancer agent.

Comparative Analysis with Structural Analogues

The table below contrasts Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate with two structurally related enoate esters:

The pyridine ring in Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate confers distinct electronic and coordination properties compared to phenyl-substituted analogues. This difference may enhance its suitability as a ligand in catalytic systems or a pharmacophore in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume